molecular formula C21H23N3O4 B1326822 [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid CAS No. 1142215-66-4

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1326822
CAS No.: 1142215-66-4
M. Wt: 381.4 g/mol
InChI Key: VNNUZACGEINLBI-UHFFFAOYSA-N
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Description

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid is a complex organic compound that features an indole moiety, which is a significant structure in many biologically active molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and resulting changes would depend on the particular targets of this compound.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.

Biochemical Analysis

Cellular Effects

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, suggests its potential role in regulating cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to interact with various receptors and enzymes, leading to the modulation of their activity . This compound may exert its effects by binding to specific sites on enzymes, thereby altering their catalytic activity. Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of active or inactive metabolites . The long-term effects of this compound on cellular function are still being investigated, but it is believed to have sustained biological activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Indole derivatives have been reported to have a dose-dependent impact on various biological processes . Threshold effects and toxicity studies are essential to determine the safe and effective dosage range for this compound in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives are known to affect metabolic flux and metabolite levels by modulating enzyme activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can influence its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of such compounds often employs large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial to ensure the reproducibility and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents and temperature controls .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced or modified biological activities .

Scientific Research Applications

Chemistry

In chemistry, [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, this compound is studied for its potential therapeutic effects. Indole derivatives are known to interact with various biological targets, making them candidates for drug development .

Medicine

In medicine, the compound’s derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties. The ability to modify the indole structure allows researchers to tailor the compound for specific therapeutic applications .

Industry

Industrially, this compound is used in the synthesis of dyes, pigments, and other materials that require stable and bioactive indole structures .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives like indole-3-acetic acid, tryptamine, and serotonin. These compounds share the indole structure but differ in their side chains and functional groups .

Uniqueness

What sets [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid apart is its specific combination of functional groups, which confer unique biological activities and synthetic versatility. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-17-8-6-16(7-9-17)24(14-21(26)27)13-20(25)22-11-10-15-12-23-19-5-3-2-4-18(15)19/h2-9,12,23H,10-11,13-14H2,1H3,(H,22,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNUZACGEINLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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